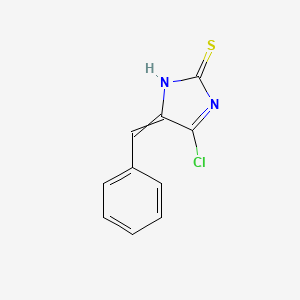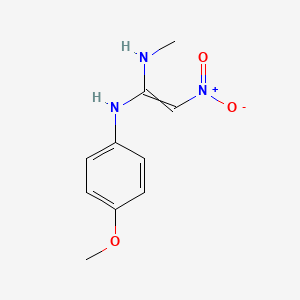
2-(Methylamino)ethanol;octadecyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both 2-(Methylamino)ethanol and octadecyl dihydrogen phosphateIt is a clear, colorless to slightly yellow liquid that is miscible with water and most organic solvents . Octadecyl dihydrogen phosphate, on the other hand, is a long-chain alkyl phosphate ester, which is often used in surfactants and emulsifiers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanol typically involves the reaction of ethanolamine with a methylating agent such as methyl iodide or methyl chloride. The reaction proceeds as follows:
HOCH2CH2NH2+CH3I→HOCH2CH2NHCH3+HI
This reaction is usually carried out under basic conditions to neutralize the hydrogen iodide formed .
Octadecyl dihydrogen phosphate can be synthesized by the esterification of octadecanol with phosphoric acid. The reaction is typically carried out under acidic conditions and involves heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)ethanol often involves continuous flow reactors to ensure efficient mixing and reaction of the ethanolamine and methylating agent. The product is then purified through distillation .
For octadecyl dihydrogen phosphate, industrial production typically involves large-scale esterification reactors where octadecanol and phosphoric acid are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation .
化学反応の分析
Types of Reactions
2-(Methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylaminoacetaldehyde.
Reduction: It can be reduced to form N-methylaminoethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Octadecyl dihydrogen phosphate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of the ester bond yields octadecanol and phosphoric acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: N-methylaminoacetaldehyde.
Reduction: N-methylaminoethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylamino)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a buffer in biochemical assays due to its ability to stabilize pH.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: As a surfactant and emulsifier in the production of detergents and personal care products.
Octadecyl dihydrogen phosphate is used in:
作用機序
The mechanism of action of 2-(Methylamino)ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles .
Octadecyl dihydrogen phosphate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. This property is due to the amphiphilic nature of the molecule, with the hydrophobic octadecyl chain and the hydrophilic phosphate group .
類似化合物との比較
Similar Compounds
Ethanolamine: Similar to 2-(Methylamino)ethanol but lacks the methyl group on the nitrogen atom.
Diethanolamine: Contains two ethanolamine groups attached to the nitrogen atom.
Octadecyl phosphate: Similar to octadecyl dihydrogen phosphate but lacks one hydrogen atom on the phosphate group.
Uniqueness
2-(Methylamino)ethanol is unique due to its methyl group, which enhances its nucleophilicity and makes it more reactive in certain chemical reactions compared to ethanolamine . Octadecyl dihydrogen phosphate is unique due to its long alkyl chain, which provides excellent surfactant properties .
特性
CAS番号 |
801303-75-3 |
|---|---|
分子式 |
C21H48NO5P |
分子量 |
425.6 g/mol |
IUPAC名 |
2-(methylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-2-3-5/h2-18H2,1H3,(H2,19,20,21);4-5H,2-3H2,1H3 |
InChIキー |
JMBSBGLSHTVWLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.CNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


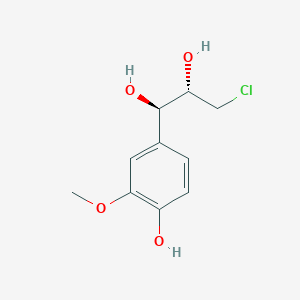
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)

![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
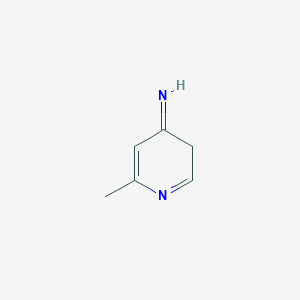
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)
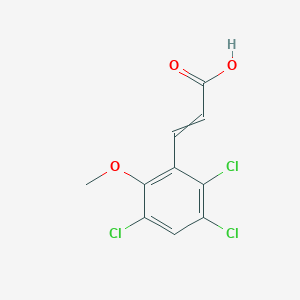
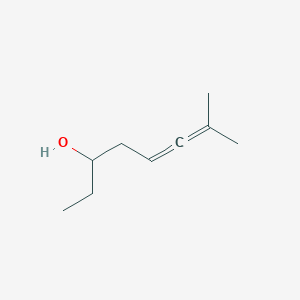
![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
